Cas no 2485-62-3 (methyl (2R)-2-amino-3-sulfanylpropanoate)
methyl (2R)-2-amino-3-sulfanylpropanoate Chemical and Physical Properties
Names and Identifiers
-
- L-Cysteine, methylester
- Methyl cysteinate hydrochloride
- Methyl L-cysteinate
- 2-aminobutyric acid methyl ester hydrochloride
- DL-2-aminobutyric acid methyl ester hydrochloride
- DL-2-AMINO-N-BUTYRIC ACID METHYL ESTER HYDROCHLORIDE
- H-L-Cys-OMe
- methyl (2RS)-2-aminobutyrate hydrochloride
- Methyl 2-aminobutanoate hydrochloride
- Methyl D-homoalaninate hydrochloride
- methyl L-2-aminobutanoate hydrochloride
- methyl L-acosaminide
- methyl (2R)-2-amino-3-sulfanylpropanoate
- NCGC00166005-01
- UNII-RQ6L463N3B
- SCHEMBL94255
- Mecisteina
- H-Cys-OMe
- Mecysteine [INN:BAN]
- EINECS 219-625-7
- O-METHYLCYSTEINE
- Methyl ester of cysteine
- Methyl 2-amino-3-sulfanylpropanoate #
- BDBM79407
- RQ6L463N3B
- mecysteine
- Cysteine, methyl ester, L-
- NCGC00166005-02
- Methyl Cysteine
- l-cycteine methyl ester
- D08164
- Mecysteinum [INN-Latin]
- Mecysteine (INN)
- MECYSTEINE [WHO-DD]
- Mecysteine [INN]
- methyl(2R)-2-amino-3-sulfanylpropanoate
- Methyl 2-amino-3-mercaptopropionate
- AKOS025312501
- Cysteine methyl ester
- Methyl (R)-cysteinate
- CHEMBL1231844
- cid_2733208
- NS00081906
- (2R)-2-amino-3-mercaptopropanoic acid methyl ester;hydrochloride
- methyl (2R)-2-amino-3-sulfanyl-propanoate
- DTXSID8048365
- Acthiol J
- EN300-194214
- L-CYSTEINE METHYL ESTER
- SR-01000695426-3
- Mecisteina [INN-Spanish]
- methyl (2R)-2-azanyl-3-sulfanyl-propanoate;hydrochloride
- methyl cysteinate
- MECYSTEINE [MI]
- SR-01000695426
- Q27120429
- (2R)-2-amino-3-mercapto-propionic acid methyl ester;hydrochloride
- 2485-62-3
- Mecysteinum
- L-Cysteine, methyl ester
- CHEBI:41531
- (R)-methyl 2-amino-3-mercaptopropanoate
- 18598-63-5
- DB-267096
-
- MDL: MFCD00137423
- Inchi: 1S/C4H9NO2S/c1-7-4(6)3(5)2-8/h3,8H,2,5H2,1H3/t3-/m0/s1
- InChI Key: MCYHPZGUONZRGO-VKHMYHEASA-N
- SMILES: SC[C@@H](C(=O)OC)N
Computed Properties
- Exact Mass: 135.03500
- Monoisotopic Mass: 135.035399
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 86.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -0.5
- Topological Polar Surface Area: 53.3
Experimental Properties
- Density: 1.163
- Boiling Point: 197.2°C at 760 mmHg
- Flash Point: 73.1°C
- Refractive Index: 1.492
- PSA: 91.12000
- LogP: 0.11680
methyl (2R)-2-amino-3-sulfanylpropanoate Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
methyl (2R)-2-amino-3-sulfanylpropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-194214-0.05g |
methyl (2R)-2-amino-3-sulfanylpropanoate |
2485-62-3 | 0.05g |
$22.0 | 2023-09-17 | ||
| Enamine | EN300-194214-0.1g |
methyl (2R)-2-amino-3-sulfanylpropanoate |
2485-62-3 | 0.1g |
$23.0 | 2023-09-17 | ||
| Enamine | EN300-194214-0.25g |
methyl (2R)-2-amino-3-sulfanylpropanoate |
2485-62-3 | 0.25g |
$24.0 | 2023-09-17 | ||
| Enamine | EN300-194214-0.5g |
methyl (2R)-2-amino-3-sulfanylpropanoate |
2485-62-3 | 0.5g |
$25.0 | 2023-09-17 | ||
| Enamine | EN300-194214-1g |
methyl (2R)-2-amino-3-sulfanylpropanoate |
2485-62-3 | 1g |
$26.0 | 2023-09-17 | ||
| Enamine | EN300-194214-2.5g |
methyl (2R)-2-amino-3-sulfanylpropanoate |
2485-62-3 | 2.5g |
$27.0 | 2023-09-17 | ||
| Enamine | EN300-194214-5g |
methyl (2R)-2-amino-3-sulfanylpropanoate |
2485-62-3 | 5g |
$29.0 | 2023-09-17 | ||
| Enamine | EN300-194214-10g |
methyl (2R)-2-amino-3-sulfanylpropanoate |
2485-62-3 | 10g |
$32.0 | 2023-09-17 | ||
| Enamine | EN300-194214-1.0g |
methyl (2R)-2-amino-3-sulfanylpropanoate |
2485-62-3 | 1g |
$0.0 | 2023-06-08 |
methyl (2R)-2-amino-3-sulfanylpropanoate Related Literature
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1. Nitrosation by alkyl nitrites. Part 6. Thiolate nitrosationHanif M. S. Patel,D. Lyn H. Williams J. Chem. Soc. Perkin Trans. 2 1990 37
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Jianfeng Guo,Mark J. Armstrong,Caitriona M. O'Driscoll,Justin D. Holmes,Kamil Rahme RSC Adv. 2015 5 17862
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Janjira Panchompoo,Leigh Aldous,Richard G. Compton J. Mater. Chem. 2011 21 9513
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Miklós Bege,Ilona Bereczki,Dénes J. Molnár,Máté Kicsák,Krisztina Pénzes-Daku,Zsuzsanna Bereczky,Gy?rgyi Ferenc,Lajos Kovács,Pál Herczegh,Anikó Borbás Org. Biomol. Chem. 2020 18 8161
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5. Peptide-bond formation, chemoselective acylation of amino acids, and crosslinking reaction between amino acids utilizing a functional five-membered heterocycle, 1,3-thiazolidine-2-thioneYoshimitsu Nagao,Tadayo Miyasaka,Kaoru Seno,Eiichi Fujita,Daisuke Shibata,Etsushiro Doi J. Chem. Soc. Perkin Trans. 1 1984 2439
Additional information on methyl (2R)-2-amino-3-sulfanylpropanoate
Methyl (2R)-2-amino-3-sulfanylpropanoate: A Comprehensive Overview
Methyl (2R)-2-amino-3-sulfanylpropanoate, identified by the CAS number 2485-62-3, is a significant compound in the field of organic chemistry, particularly within the realms of pharmaceuticals and biochemistry. This compound has garnered attention due to its unique structural properties and its potential applications in drug development and related fields. Recent advancements in synthetic methodologies and its biological evaluations have further underscored its importance in contemporary research.
The chemical structure of methyl (2R)-2-amino-3-sulfanylpropanoate comprises a central amino group attached to a chiral carbon, which is further connected to a sulfanyl (thioether) group and a methyl ester moiety. This configuration imparts the molecule with distinct stereochemical properties, making it a valuable substrate for enantioselective reactions. The presence of the sulfanyl group also confers unique electronic and steric characteristics, which are pivotal in determining its reactivity and biological activity.
Recent studies have explored the synthesis of methyl (2R)-2-amino-3-sulfanylpropanoate through various routes, including enzymatic catalysis and asymmetric induction techniques. These methods have not only improved the yield and purity of the compound but also facilitated its scalability for industrial applications. For instance, researchers have employed S-adenosylmethionine-dependent enzymes to achieve high enantioselectivity in the synthesis process, paving the way for cost-effective production strategies.
In terms of applications, methyl (2R)-2-amino-3-sulfanylpropanoate has shown promise as an intermediate in the synthesis of bioactive molecules, particularly in the development of peptide-based drugs. Its chiral center allows for precise control over stereochemistry during assembly, which is critical for achieving desired pharmacokinetic profiles. Additionally, the compound has been investigated as a potential precursor for sulfonamide-containing drugs, leveraging its sulfur-containing functionality to enhance bioavailability and target specificity.
Recent research has also delved into the biological activity of methyl (2R)-2-amino-3-sulfanylpropanoate, particularly its role as a modulator of cellular signaling pathways. Studies conducted using advanced molecular modeling techniques have revealed potential interactions with key enzymes involved in inflammation and neurodegenerative diseases. These findings suggest that the compound could serve as a lead molecule for developing novel therapeutic agents targeting chronic inflammatory conditions such as arthritis and neurodegenerative disorders like Alzheimer's disease.
The stereochemical integrity of methyl (2R)-2-amino-3-sulfanylpropanoate plays a crucial role in its biological activity. Researchers have employed chiral resolution techniques to isolate enantiomers and assess their individual contributions to pharmacological effects. Such studies have highlighted the importance of maintaining stereochemical purity during synthesis to ensure consistent therapeutic outcomes.
In conclusion, methyl (2R)-2-amino-3-sulfanylpropanoate stands out as a versatile compound with significant potential in drug discovery and development. Its unique structural features, combined with advancements in synthetic methodologies and biological evaluations, position it as a valuable tool in modern chemical research. As ongoing studies continue to unravel its full spectrum of applications, this compound is poised to make substantial contributions to the field of medicinal chemistry.
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